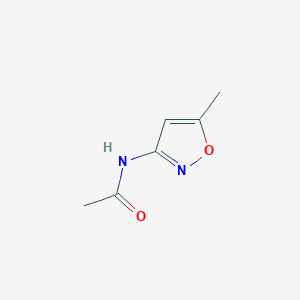

N-(5-metilisoxazol-3-il)acetamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported, indicating a methodological approach towards creating substituted acetamides with potential antimicrobial activity (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018). This synthesis process highlights the compound's versatility in generating derivatives with varying biological activities.

Molecular Structure Analysis

While specific studies on the molecular structure analysis of N-(5-methylisoxazol-3-yl)acetamide itself are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity. For instance, the synthesis and crystal structure analysis of related compounds, such as (5-amino-4-carboxamidoimidazol-1-yl) acetamide, offer valuable insights into the molecular conformation and stability afforded by intramolecular hydrogen bonding (Banerjee, Roychowdhury, Yamane, Ray, & Pathak, 1991).

Chemical Reactions and Properties

The chemical reactivity of N-(5-methylisoxazol-3-yl)acetamide and its derivatives has been explored through various chemical oxidation processes, demonstrating the compound's susceptibility to oxidation at specific sites leading to the formation of diverse products (Adolphe-Pierre et al., 1998). These studies shed light on the compound's functional groups' reactivity, paving the way for further chemical modifications.

Physical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction, revealing how intermolecular interactions, such as hydrogen bonding, influence their structural parameters (Kimura & Aoki, 1953). This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)acetamide under different conditions.

Chemical Properties Analysis

The chemical properties of N-(5-methylisoxazol-3-yl)acetamide, such as acidity and basicity, can be inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties, crucial for predicting their behavior in biological systems and chemical reactions (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Polimorfismo y Mecanismo de Cristalización

El compuesto ha sido estudiado por su polimorfismo, que se refiere a la capacidad de un material sólido para existir en más de una forma o estructura cristalina . Se obtuvieron y caracterizaron tres formas distintas de N1, N3 -bis (5-metilisoxazol-3-il)malonamida: dos formas polimórficas y un solvato . Un análisis en profundidad de las interacciones y el contenido energético de los cristales basado en grupos supramoleculares permitió a los investigadores proponer mecanismos de cristalización .

Análisis de Síntesis

Se ha informado sobre la síntesis de N-(5-metilisoxazol-3-il)-2-(5-aril-1,3,4-oxadiazol-2-il)acetamidas a partir de materiales fácilmente disponibles, lo que indica un enfoque metodológico para crear acetamidas sustituidas con potencial actividad antimicrobiana. Este proceso de síntesis destaca la versatilidad del compuesto en la generación de derivados con diferentes actividades biológicas.

Análisis de la Estructura Molecular

Reacciones y Propiedades Químicas

Análisis de las Propiedades Físicas

Las propiedades físicas de los derivados relacionados de la acetamida, incluido su estado cristalino, se han determinado utilizando técnicas como la difracción de electrones. Esta información es crucial para comprender el comportamiento físico y la estabilidad de la this compound en diferentes condiciones.

Análisis de las Propiedades Químicas

Las propiedades químicas de la this compound, como la acidez y la basicidad, se pueden inferir de los estudios sobre compuestos similares. Por ejemplo, la determinación de los valores de pKa para los derivados de acetamida recién sintetizados proporciona información sobre sus propiedades ácido-base, cruciales para predecir su comportamiento en sistemas biológicos y reacciones químicas.

Direcciones Futuras

The central carbon in N-(5-methylisoxazol-3-yl)acetamide allows a flexible adaptation that leads to the formation of three distinct forms . This suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This opens up new avenues for future research in the development of pharmacologically active compounds.

Mecanismo De Acción

Action Environment

The action of N-(5-methylisoxazol-3-yl)acetamide can be influenced by various environmental factors. For instance, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the chemical environment in which it is present.

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-6(8-10-4)7-5(2)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYZUESBPHQWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337100 | |

| Record name | N-(5-methylisoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13223-74-0 | |

| Record name | N-(5-methylisoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-(5-methylisoxazol-3-yl)acetamide in the synthesis of antioxidant compounds?

A1: N-(5-methylisoxazol-3-yl)acetamide serves as a crucial starting material in the synthesis of substituted α-cyano-N-(5-methylisoxazol-3-yl) cinnamides []. Its active methylene group undergoes Knoevenagel condensation with various substituted benzaldehydes, leading to the formation of the desired cinnamide derivatives. This reaction is facilitated by a mixture of glacial acetic acid and piperidine in toluene. The presence of the N-(5-methylisoxazol-3-yl)acetamide moiety in the final compounds contributes to their overall structure and potentially influences their antioxidant activity.

Q2: How was N-(5-methylisoxazol-3-yl)acetamide synthesized in this study?

A2: The researchers synthesized N-(5-methylisoxazol-3-yl)acetamide through the cyanoacetylation of 3-amino-5-methylisoxazole []. This reaction involved using a mixture of cyanoacetic acid and acetic anhydride in the presence of anhydrous pyridine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)